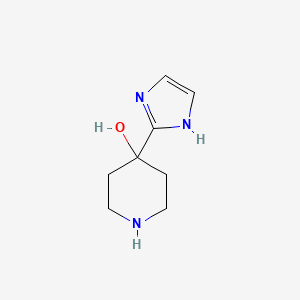![molecular formula C19H19N3O5S B2372143 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid CAS No. 380195-30-2](/img/structure/B2372143.png)
5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Analgesic and Anti-inflammatory Activities : Synthesis of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives, including the discussed compound, has shown promising analgesic and anti-inflammatory activities. These compounds exhibited significant protection against thermal stimuli and inflammation, comparable to standard drugs like tramadol and indomethacin (Eweas et al., 2015).
Antibacterial Activities : Schiff bases derived from similar pyrazolone compounds demonstrated moderate to good antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).
Anticancer Potential : Certain pyrazolone derivatives, synthesized using 4-aminoantipyrine as a key intermediate, showed significant anticancer activity against human tumor breast cancer cell line MCF7. This suggests potential applications in developing anticancer agents (Ghorab et al., 2014).
Chemical Structure Analysis : A study focusing on the structural analysis of the compound revealed its crystal structure and the formation of hydrogen bonds in the crystal, providing valuable insights for pharmaceutical applications (Sun et al., 2006).
Antioxidant and Antimicrobial Activities : Some pyrazolone derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. Among these, certain compounds displayed high activity against pathogens like Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents (Bassyouni et al., 2012).
Mecanismo De Acción
Target of Action
A structurally similar compound was found to have good binding interaction with the targeted amino acids of ampicillin-ctx-m-15 .
Mode of Action
It is known that the compound forms various intermolecular interactions, including h-bonding and interaction involving π-ring . These interactions could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . This suggests that the compound may interact with multiple biochemical pathways related to these biological processes.
Result of Action
Based on the potential targets and biochemical pathways mentioned above, it can be inferred that the compound may have analgesic, anti-inflammatory, and anticancer effects .
Action Environment
One study mentioned a weak weight loss up to 120 °c, which could be ascribed to the evaporation of adsorbed water . This suggests that temperature and humidity may affect the stability of the compound.
Análisis Bioquímico
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound is soluble in DMF and DMSO .
Subcellular Localization
Based on its chemical structure, it is likely that it can penetrate the cell wall .
Propiedades
IUPAC Name |
5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-9-10-15(11-16(12)19(24)25)28(26,27)20-17-13(2)21(3)22(18(17)23)14-7-5-4-6-8-14/h4-11,20H,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWPIXYVRFFICB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-3-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2372062.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2372066.png)
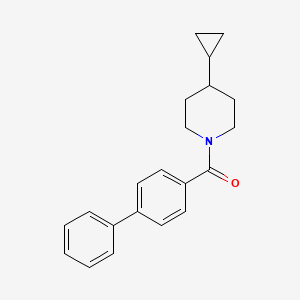
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)
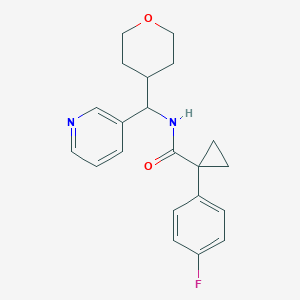

![2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2372073.png)
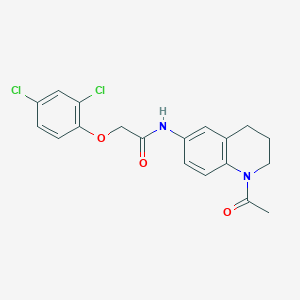

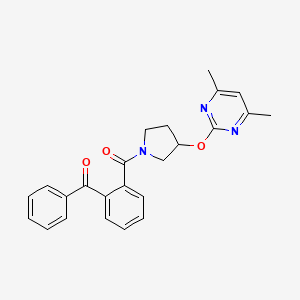
![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2372082.png)
